molecular formula C10H11ClN4O B179331 6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤 CAS No. 7306-68-5

6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤

货号: B179331
CAS 编号: 7306-68-5
分子量: 238.67 g/mol
InChI 键: QSTASPNCKDPSAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a nucleoside analog that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a chloro group at the 6-position and a tetrahydro-2H-pyran-2-yl group at the 9-position of the purine ring.

科学研究应用

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer, due to its ability to inhibit nucleic acid synthesis.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Protection of Hydroxyl Group: The hydroxyl group of the purine derivative is protected using a tetrahydro-2H-pyran-2-yl group.

    Substitution Reaction: The protected purine derivative undergoes a substitution reaction where the chloro group is introduced at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The tetrahydro-2H-pyran-2-yl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.

    Hydrolysis: Hydrolysis of the tetrahydro-2H-pyran-2-yl group yields the corresponding hydroxyl derivative.

相似化合物的比较

Similar Compounds

    6-Chloropurine: Lacks the tetrahydro-2H-pyran-2-yl group.

    9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chloro group at the 6-position.

    6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine: Contains an additional ethyl group.

Uniqueness

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the chloro group and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis.

属性

IUPAC Name

6-chloro-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTASPNCKDPSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240654
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7306-68-5
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7306-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7306-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a warmed (60° C.) slurry of 6-chloropurine (20 g, 0.1294 mol) and p-toluenesulfonic acid monohydrate (0.35 g), dihydropyran (13.4 mL, 0.172 mol) was added with stirring over a period of 30 min. After an additional 30 min of heating, the mixture was allowed to cool to room temperature for 1 h. Concentrated ammonium hydroxide (12 mL) was added and stirring was continued for 5 min. The solution was washed with water (4×70 mL) and the organic layer was dried (Na2SO4), filtered and concentrated in vacuo to give a syrup (about 29 g) which slowly crystallized upon standing. Extraction with boiling hexane gave the product as a solid, 24.36 g in two crops (78%), mp 70°-71° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl acetate (300 ml) was added to 6-chloropurine (25 g, 162 mmol) and tosylic acid monohydrate (460 mg, 2.43 mmol) and the resulting mixture was heated at 60° C. Dihydropyrane (16 ml, 178 mmol) was added and the resulting mixture was stirred at the same temperature for 30 minutes. The reaction mixture was cooled to room temperature followed by the addition of 28% aqueous ammonia solution (15 ml) and the organic layer was fractionated, washed with water, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (35 g, 91%) as a pale yellow solid.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 6-chloropurine (2.70 g, 17.5 mmol) and p-toluenesulfonic acid monohydrate (0.14 g, 0.71 mmol) in methylene chloride (30 mL) was added dihydropyran (2.39 mL, 26.2 mmol). The suspension was stirred for 3 h. The reaction mixture was washed with 2.5% Na2CO3 solution (100 mL×2), and brine (50 mL). The organic layer was dried over sodium sulfate and concentrated. The oil was treated with hexanes (100 mL) and stirred. The hexanes layer was decanted. The oil solidified upon standing to give the desired product (4.17 g, 98%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods IV

Procedure details

To a solution of a given 6-chloro-9H-purine (A-1) (1.29 mol, 1 eq) and TsOH (0.02 mol, 0.015 eq) in ethyl acetate (1000 mL), 3,4-dihydro-2H-pyran (1.94 mol, 1.5 eq) is added and the resulting mixture is stirred at reflux for 2 h. The reaction mixture is allowed to cool to RT, aqueous Na2CO3 solution (3%, 500 mL) is added and the resulting mixture is stirred for 10 min. The organic layer is separated, washed with water (500 mL×2) and brine (500 mL), dried over anhydrous Na2SO4, and filtered. The filtrate is concentrated in vacuo. The product is dissolved in ethyl acetate (50 mL), and then n-heptane (500 mL) is added. The resulting mixture is stirred at RT for 1 h. The precipitate is collected by filtration, rinsed with heptane (100 mL) and dried in vacuo to afford the product 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (A-2) as a yellowish solid.
Quantity
1.29 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
1.94 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In one embodiment, PG2 is 2-tetrahydropyranyl. In some embodiments, X is selected from fluoro, chloro, bromo, and iodo. In one embodiment, X is chloro. In certain embodiments, the step comprises combining 6-chloro-9H-purine with 3,4-dihydro-2H-pyran to afford 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 4
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 5
Reactant of Route 5
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 6
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Customer
Q & A

Q1: What is the significance of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in organic synthesis?

A1: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine serves as a valuable building block in organic synthesis, particularly for constructing modified purine derivatives. Its significance lies in the presence of the chlorine atom at the 6th position and the tetrahydropyran (THP) protecting group on the 9th position. These features allow for further functionalization of the purine scaffold. For example, researchers have successfully used this compound to synthesize 6-chloro-2-iodopurine, a versatile precursor for introducing various substituents onto the purine core []. This methodology highlights the compound's potential in developing new purine-based molecules with diverse biological activities.

Q2: How does the regiospecific lithiation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine contribute to its synthetic utility?

A2: A key advantage of this compound is its ability to undergo regioselective lithiation at the 2nd and 8th positions [, ]. This selectivity is crucial because it allows for the controlled introduction of various substituents at these specific positions. Researchers have demonstrated the use of Harpoon's base and tributyltin chloride for a lithiation/quenching sequence, achieving high regioselectivity []. This controlled functionalization is essential for exploring structure-activity relationships (SAR) and developing purine-based compounds with tailored properties.

Q3: What insights have been gained from the structural characterization of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its derivatives?

A3: The molecular structure of both 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its dihalogenated derivative, 6-chloro-2-iodopurine, has been confirmed using single-crystal X-ray diffraction []. This information is invaluable for understanding the compound's conformation and its potential interactions with biological targets. Additionally, NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, have played a crucial role in confirming the regioselectivity of synthetic transformations involving this compound []. This data ensures the accuracy of the synthetic methodologies and provides valuable information for designing further modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。